EBELACTONE B
Description
Properties
IUPAC Name |
3-ethyl-4-(9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl)oxetan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMQQNYLCPCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Polyketide Synthase (PKS) Pathway
This compound is biosynthesized via a type I modular PKS system in Streptomyces aburaviensis. Unlike typical polyketides, the ebelactone PKS lacks a terminal thioesterase (TE) domain, which is typically responsible for macrocyclization. Instead, cyclization occurs through a non-enzymatic process involving a β-hydroxyacyl thioester intermediate. Isotopic labeling studies using sodium [1-13C, 18O2]propionate demonstrated that all oxygen atoms in the β-lactone ring originate from the precursor carboxylic acid, confirming that ring closure involves nucleophilic attack of the β-hydroxy group onto the carbonyl carbon.
Key Biosynthetic Steps
-
Chain Elongation : The PKS assembles the linear polyketide chain through sequential condensation of malonyl-CoA and methylmalonyl-CoA extender units.
-
β-Hydroxyacyl Thioester Formation : The terminal module generates a β-hydroxyacyl-S-enzyme intermediate.
-
Non-Enzymatic Cyclization : The β-hydroxy group attacks the thioester carbonyl, releasing the enzyme and forming the β-lactone ring. This step occurs spontaneously in aqueous ethanol, as demonstrated by the quantitative cyclization of the N-acetylcysteamine (NAC) thioester analog.
Isotopic Tracer Studies
Labeling experiments revealed that 18O from [18O2]propionate is retained at all oxygen sites in this compound, supporting a unified biosynthetic mechanism for both the lactone and side-chain hydroxyl groups. This contrasts with TE-dependent systems, where oxygen incorporation patterns differ.
Chemical Synthesis of this compound
Total Synthesis Strategies
The first total synthesis of this compound was achieved by Ian Paterson and Michael V. Perkins in 1995, leveraging acyclic stereocontrol and fragment coupling. Subsequent refinements have improved yields and scalability.
Retrosynthetic Analysis
Paterson’s approach disconnects this compound into three key fragments (Figure 1):
C1–C8 Macrocycle Precursor
The β-lactone ring is constructed via an Ireland-Claisen rearrangement, a method optimized for scalability and stereoselectivity. Starting from (S)-lactic acid, the sequence involves:
C9–C21 Side Chain
The side chain is synthesized via iterative aldol reactions:
Yamaguchi Esterification
The C1–C8 and C9–C21 fragments are joined under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP), affording the linear precursor in 99% yield.
Ring-Closing Metathesis (RCM)
A Grubbs II catalyst mediates RCM to form the 14-membered macrocycle. Key optimizations include:
Final Functionalization
The ethyl side chain is introduced via Wittig olefination, followed by global deprotection (TBAF, HF-pyridine) to yield this compound (21% overall yield from Roche ester).
Comparative Analysis of Preparation Methods
Biosynthesis vs. Chemical Synthesis
Challenges and Innovations
-
β-Lactone Stability : The lactone ring is sensitive to nucleophiles and heat, necessitating late-stage cyclization in synthetic routes.
-
PKS Engineering : Heterologous expression of the ebelactone PKS in E. coli remains elusive due to the lack of a TE domain.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₆O₄ | |
| Molecular Weight | 352.51 g mol⁻¹ | |
| Melting Point | 77°C | |
| Boiling Point | 475.5°C at 760 mmHg | |
| Solubility | Soluble in ethanol, insoluble in water | |
| IC₅₀ (Pancreatic Lipase) | 0.0008 μg mL⁻¹ |
Chemical Reactions Analysis
Types of Reactions
EBELACTONE B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound .
Scientific Research Applications
EBELACTONE B has several scientific research applications, including:
Chemistry: Used as a research compound to study the properties and reactions of terpene lactones.
Biology: Investigated for its potential biological activities and interactions with various biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of EBELACTONE B involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ebelactone A
Ebelactone A (CAS: 883499-24-9) shares a nomenclature lineage with Ebelactone B but differs significantly in structure and function.
Key Differences :
- Structural Complexity : this compound is a macrocyclic lactone, while Ebelactone A is a small halogenated aromatic compound ().
- Biological Role : this compound’s kininase inhibition and anti-hypertensive effects are absent in Ebelactone A, which lacks documented pharmacological activity ().
Comparison with Functionally Similar Compounds
Monolinolenin (Glyceryl Monolinolenate)
Monolinolenin (CAS: 26545-75-5) shares the molecular formula C₂₁H₃₆O₄ with this compound (as per ) but has distinct functional applications.
Key Differences :
- Mechanism: this compound targets kininase and sodium retention pathways (), whereas Monolinolenin functions in lipid digestion and absorption.
- Therapeutic vs.
Research Findings and Discrepancies
- Anti-Hypertensive Efficacy: this compound outperformed lisinopril (an ACE inhibitor) in DOCA-salt hypertension models, reducing cardiac hypertrophy and sodium retention ().
- Formula Discrepancy : Conflicting molecular formulas (C₂₄H₄₀O₄ vs. C₂₁H₃₆O₄) highlight the need for standardized characterization ().
- Synthetic Challenges: No efficient synthesis routes for this compound have been reported, limiting its scalability compared to simpler compounds like Monolinolenin ().
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for investigating EBELACTONE B's antihypertensive mechanisms?
- Methodological Answer: Use Sprague-Dawley rats with deoxycorticosterone acetate (DOCA)-salt-induced hypertension. Measure systolic blood pressure weekly via non-invasive tail-cuff plethysmography and validate with direct intra-arterial mean blood pressure measurements in conscious, unrestrained rats. Include control groups treated with vehicle and reference agents (e.g., lisinopril) to isolate this compound-specific effects. Ensure sample sizes ≥5 per group for statistical robustness.
Q. Which physiological parameters should be prioritized when assessing this compound's efficacy in hypertension studies?
- Methodological Answer: Track systolic blood pressure (SBP), mean arterial pressure (MAP), sodium concentrations (serum, cerebrospinal fluid, erythrocytes), and left ventricular weight. These metrics correlate with systemic sodium retention and end-organ damage. For example, this compound reduced SBP from 195±7 mmHg to 146±1 mmHg in DOCA-salt rats, alongside normalized sodium levels and cardiac hypertrophy.
Q. How should researchers design dose-response studies for this compound?
- Methodological Answer: Employ a logarithmic dosing range (e.g., 0.1–10 mg/kg/day) administered orally. Use DOCA-salt hypertensive rats and monitor blood pressure weekly. Include a negative control (vehicle) and positive control (e.g., HOE140 for bradykinin receptor antagonism). Terminate the study at 4–6 weeks to assess chronic effects. Data should be analyzed via ANOVA with post-hoc tests for dose-dependent trends.
Advanced Research Questions
Q. How can contradictions between this compound's efficacy and other antihypertensives (e.g., lisinopril) be resolved?
- Methodological Answer: Conduct parallel studies under identical conditions to compare mechanistically distinct agents. For example, while lisinopril (ACE inhibitor) failed to suppress DOCA-salt hypertension, this compound (kininase inhibitor) achieved full inhibition. Use receptor antagonists (e.g., HOE140) to confirm pathway specificity. Analyze sodium retention and bradykinin levels to differentiate modes of action.
Q. What experimental protocols validate the role of bradykinin pathways in this compound's antihypertensive effects?
- Methodological Answer: Co-administer this compound with HOE140 (bradykinin B2 receptor antagonist) via subcutaneous infusion. If HOE140 reverses blood pressure normalization (e.g., restoring SBP to 195±7 mmHg), it confirms bradykinin-mediated efficacy. Quantify urinary kinin levels via ELISA to correlate with hemodynamic outcomes.
Q. How can researchers optimize protocols for prolonged this compound administration in chronic models?
- Methodological Answer: Use telemetry for continuous blood pressure monitoring to minimize handling stress. Administer this compound daily via oral gavage at consistent times. Terminate the study at 10 weeks to assess long-term sodium balance and cardiac remodeling. Document compound stability (e.g., storage at −20°C, reconstitution in saline) to ensure reproducibility.
Q. What strategies address variability in sodium retention measurements across studies?
- Methodological Answer: Standardize sample collection times (e.g., fasting vs. postprandial) and use ion-selective electrodes for sodium quantification. In this compound studies, serum sodium decreased from 148±2 mM to 140±1 mM, while cerebrospinal fluid sodium dropped by 8%. Replicate these protocols and include internal controls (e.g., spiked samples) to validate assays.
Data Analysis & Reproducibility
Q. How should researchers handle conflicting data on this compound's organ-specific effects?
- Methodological Answer: Perform subgroup analyses (e.g., cardiac vs. renal tissues) and use multivariate regression to adjust for confounders like age or baseline sodium intake. In cases of contradiction, re-evaluate assay sensitivity (e.g., gravimetric vs. echocardiographic left ventricular weight measurements). Cross-validate findings with independent methods, such as histopathology.
Q. What steps ensure reproducibility of this compound's hemodynamic outcomes?
- Methodological Answer: Publish detailed protocols for DOCA-salt hypertension induction (e.g., uninephrectomy, 1% NaCl drinking water) and this compound administration. Share raw data for blood pressure trajectories and sodium assays in supplementary materials. Use blinded data collection and analysis to reduce bias.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
